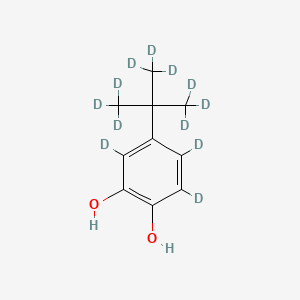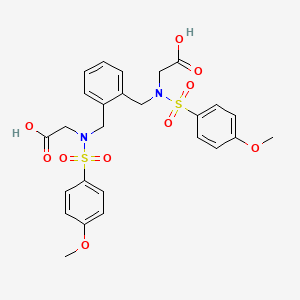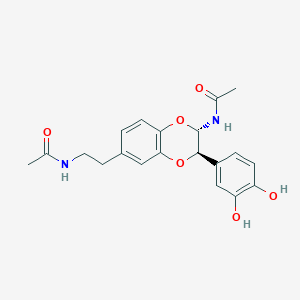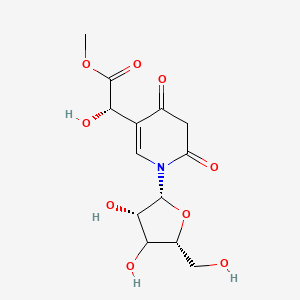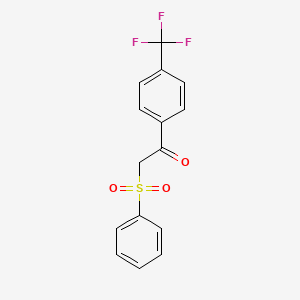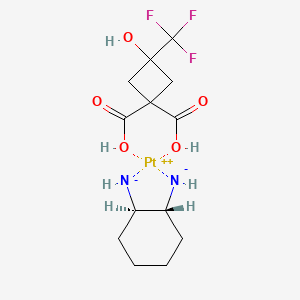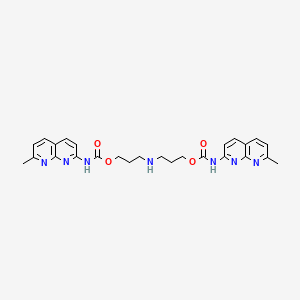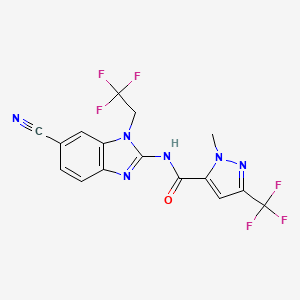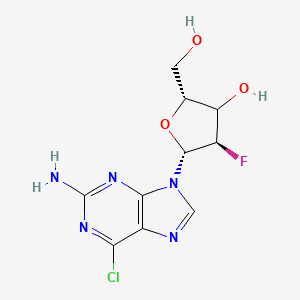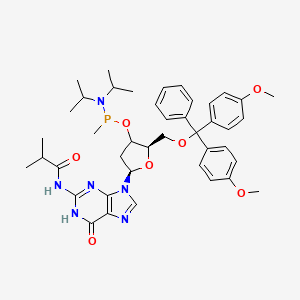
5'-DMTr-dG(iBu)-Methyl phosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized compound used in the synthesis of nucleic acids. It is a derivative of deoxyguanosine, modified with a dimethoxytrityl (DMTr) protecting group at the 5’ position and an isobutyryl (iBu) group at the N2 position. This compound is primarily used in the field of oligonucleotide synthesis, where it plays a crucial role in the creation of DNA and RNA sequences for various research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dG(iBu)-Methyl phosphonamidite involves several key steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyguanosine is protected with a dimethoxytrityl (DMTr) group.
Protection of the N2 Position: The N2 position of deoxyguanosine is protected with an isobutyryl (iBu) group.
Phosphitylation: The protected deoxyguanosine is then phosphitylated to introduce the methyl phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-DMTr-dG(iBu)-Methyl phosphonamidite follows similar synthetic routes but is scaled up to meet the demands of large-scale oligonucleotide synthesis. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-DMTr-dG(iBu)-Methyl phosphonamidite undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMTr and iBu protecting groups under acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleotides during oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) for DMTr removal; ammonium hydroxide for iBu removal.
Coupling: Tetrazole as an activator for the coupling reaction.
Oxidation: Iodine in water or pyridine for oxidation of the phosphite triester.
Major Products Formed
The major products formed from these reactions are the desired oligonucleotides with the correct sequence and structure. The deprotection and coupling steps ensure the formation of the phosphodiester backbone, while oxidation stabilizes the structure .
Scientific Research Applications
5’-DMTr-dG(iBu)-Methyl phosphonamidite is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5’-DMTr-dG(iBu)-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr and iBu protecting groups prevent unwanted side reactions, ensuring the correct sequence is formed. The phosphonamidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Similar structure but with adenine instead of guanine.
5’-DMTr-dC(Bz)-Methyl phosphonamidite: Similar structure but with cytosine instead of guanine.
5’-DMTr-dT-Methyl phosphonamidite: Similar structure but with thymine instead of guanine.
Uniqueness
5’-DMTr-dG(iBu)-Methyl phosphonamidite is unique due to its specific modifications at the 5’ and N2 positions, which provide enhanced stability and specificity during oligonucleotide synthesis. These modifications make it particularly suitable for the synthesis of G-rich sequences and for applications requiring high fidelity and stability .
Properties
Molecular Formula |
C42H53N6O7P |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1 |
InChI Key |
VJGRTTBMQFZSFY-PALWVQLQSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


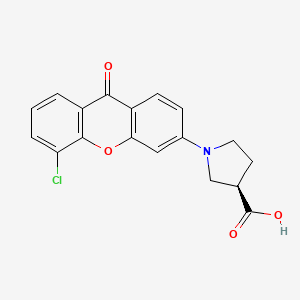
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
